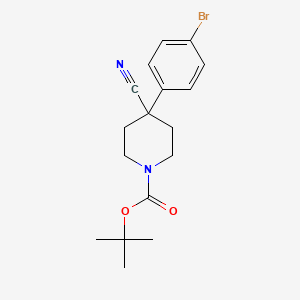

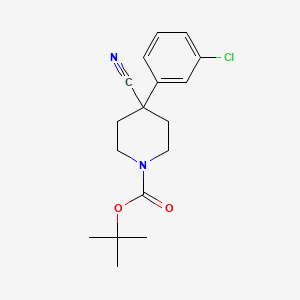

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate

Overview

Description

Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl (4-bromophenyl)carbamate, has been analyzed. The FT-IR spectrum of the investigated compound contains peaks in the range of 3150 cm-1 -3045 cm-1 recognized as aromatic C-H stretching vibrations .Chemical Reactions Analysis

While specific chemical reactions involving “Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate” are not available, related compounds have been studied. For example, the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+), and triethylsilane have been used to catalytically facilitate the cleavage of the C–O bond in tert-butyl carbamates, carbonates, esters, and ethers .Scientific Research Applications

Synthesis and Applications in Cancer Treatment

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate and its derivatives have been explored for their potential in treating tumor viruses. A key area of research involves the synthesis of CDK9 inhibitors and Ibrutinib, which are important in cancer therapy. A synthesis route described by Hu et al. (2019) involves Boc anhydride protection, oxidation, and reduction steps, offering valuable references for synthesizing these inhibitors (Hu et al., 2019). Another important intermediate for small molecule anticancer drugs is Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate. Zhang et al. (2018) developed a high-yield synthetic method for this compound, which is significant for developing new anticancer drugs (Zhang et al., 2018).

Potential in Synthesizing Biologically Active Compounds

The compound is also a key intermediate in synthesizing biologically active compounds, including potential treatments for depression and cerebral ischemia, as well as analgesics. For instance, derivatives of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate were synthesized by Boev et al. (2015) for this purpose (Boev et al., 2015). Moreover, studies by Häner et al. (1986) on lithiated derivatives of tert-butyl cyclopropanecarboxylates have shown their reactions with various electrophiles, leading to a range of biologically active esters (Häner et al., 1986).

Advancements in Synthesis Techniques

Advancements in synthesis techniques have been a focus of research as well. Xin-zhi (2011) proposed an efficient approach to synthesize tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in synthesizing the Jak3 inhibitor, with an overall yield of 80.2%, signifying a potential for industrial scale-up (Xin-zhi, 2011).

Application in Coordination Polymers and Marine Drugs

In the field of materials science, Constable et al. (2012) utilized tert-butyl-4,2′:6′,4′′-terpyridine derivatives in the synthesis of coordination polymers, demonstrating the versatility of tert-butyl derivatives in material applications (Constable et al., 2012). Additionally, the synthesis of marine drug intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, as explored by Li et al. (2013), showcases the compound's relevance in marine drug development (Li et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTMSLPZCMCBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678161 | |

| Record name | tert-Butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847615-14-9 | |

| Record name | tert-Butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391806.png)

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)